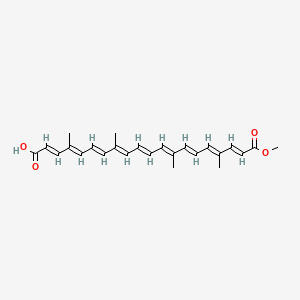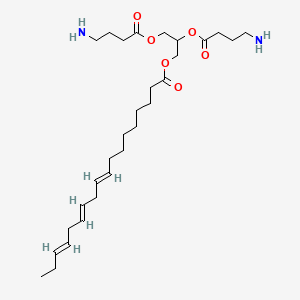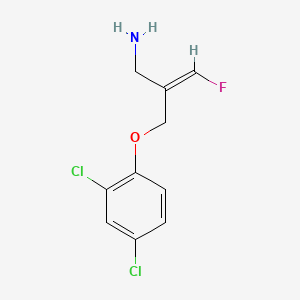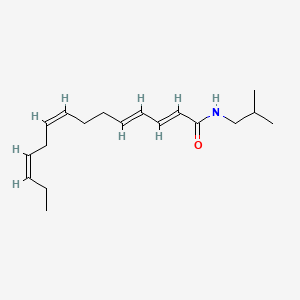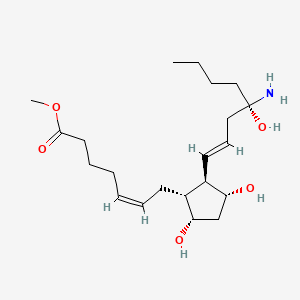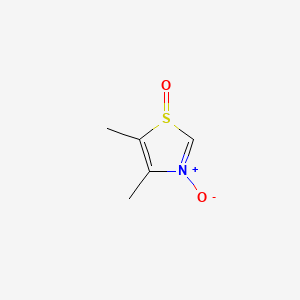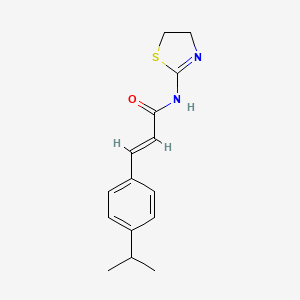
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dihydrothiazol-2-yl)-3-(4-propan-2-ylphenyl)-2-propenamide is an olefinic compound. It derives from a cinnamic acid.
Aplicaciones Científicas De Investigación
Optically Active Polyacrylamides
Research by Lu et al. (2010) explored optically active polyacrylamides, including derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide. These were used to investigate the relationship between chiroptical properties and chiral recognition in polymers, indicating their potential in enantioselective discrimination in spectroscopic techniques (Lu et al., 2010).
Thermo- and pH-Sensitive Copolymers
Fleischmann and Ritter (2013) developed copolymers using N-(isopropyl)acrylamide, revealing their significant thermo- and pH-sensitive behaviors. This has implications in creating materials that can visually indicate changes in environmental conditions (Fleischmann & Ritter, 2013).
Tissue Engineering Applications
Galperin et al. (2010) synthesized a thermoresponsive scaffold based on poly(N-isopropyl acrylamide), including variants of the compound , for tissue engineering. The scaffold exhibited controlled porosity and biodegradability, offering potential for cell culture and tissue repair applications (Galperin et al., 2010).
Synthesis of pH-Sensitive Polymers
Another study by Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, including those similar to the compound of interest. These polymers were used to create color switchable materials, highlighting their utility in pH-sensitive applications (Fleischmann et al., 2012).
Fluorescent Probes for Thiol Detection
Research conducted by Zhang et al. (2015) involved synthesizing a compound related to N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-isopropylphenyl)acrylamide as a fluorescent probe. This probe was used for sensitive detection of thiols, indicating its potential application in biochemical and medical research (Zhang et al., 2015).
Enhanced Oil Recovery Applications
Gou et al. (2015) synthesized acrylamide-based copolymers, including derivatives similar to the compound , for enhanced oil recovery. These polymers exhibited improved viscosity and stability, suggesting their application in the petroleum industry (Gou et al., 2015).
Propiedades
Fórmula molecular |
C15H18N2OS |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H18N2OS/c1-11(2)13-6-3-12(4-7-13)5-8-14(18)17-15-16-9-10-19-15/h3-8,11H,9-10H2,1-2H3,(H,16,17,18)/b8-5+ |
Clave InChI |
OHHJNGLKVUGETM-VMPITWQZSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NCCS2 |
SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=NCCS2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-bromo-6-methoxy-5-methyl-2,4-dioxo-hexahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate](/img/structure/B1238399.png)
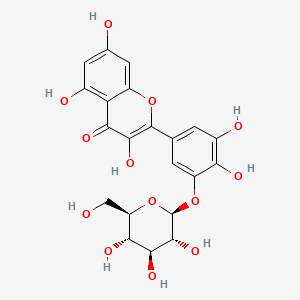
![(3E,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1238401.png)
![(2S)-2-[[(2S,3R)-3-[(2R,3S,4R,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S)-2-[[(2S,4R)-4-[(2R,3S,4R,5S,6S)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]butanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1238403.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B1238406.png)
![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)
